molecular formula C10H14N2O4S B13502249 Ethyl ((2-aminophenyl)sulfonyl)glycinate

Ethyl ((2-aminophenyl)sulfonyl)glycinate

Cat. No.: B13502249
M. Wt: 258.30 g/mol
InChI Key: XOSDOMURCOTDKJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminobenzenesulfonamido)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(2-aminobenzenesulfonamido)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-aminobenzenesulfonamido)acetate typically involves the reaction of 2-aminobenzenesulfonamide with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzenesulfonamide attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(2-aminobenzenesulfonamido)acetate can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminobenzenesulfonamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Hydrolysis can be carried out using acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(2-aminobenzenesulfonamido)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminobenzenesulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but lacking the sulfonamide group.

    Methyl 2-(2-aminobenzenesulfonamido)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.

    2-(2-aminobenzenesulfonamido)acetic acid: The carboxylic acid derivative of the compound.

Uniqueness

Ethyl 2-(2-aminobenzenesulfonamido)acetate is unique due to the presence of both an ester and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

ethyl 2-[(2-aminophenyl)sulfonylamino]acetate

InChI

InChI=1S/C10H14N2O4S/c1-2-16-10(13)7-12-17(14,15)9-6-4-3-5-8(9)11/h3-6,12H,2,7,11H2,1H3

InChI Key

XOSDOMURCOTDKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1N

Origin of Product

United States

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